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molecular formula C9H14ClN3O2 B3009587 Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate hydrochloride CAS No. 623906-17-2

Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate hydrochloride

Cat. No. B3009587
M. Wt: 231.68
InChI Key: QXVVXFZKXXPMCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07812014B2

Procedure details

Et3N (3.44 mL), 37% HCHO aq. (2.02 mL) and NaBH3CN (1.78 g) were added successively to the MeOH (75 mL) solution of 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylic acid ethyl ester, hydrochloride (5.2 g) at room temperature and stirred for 3.5 h under a nitrogen atmosphere. The mixture was diluted with CH2Cl2 and washed with 50% K2CO3 aq. The organic layer was dried (K2CO3) and filtered. The filtrate was concentrated under reduced pressure. The residue was applied to silica gel column chromatography, then the column was eluted with CHCl3-acetone (1/1˜1/2). The titled compound was obtained as orange oil. Yield: 2.68 g, 57%).
Name
Quantity
3.44 mL
Type
reactant
Reaction Step One
Name
Quantity
2.02 mL
Type
reactant
Reaction Step One
Quantity
1.78 g
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1]CN(CC)CC.C=O.[BH3-]C#N.[Na+].Cl.[CH2:15]([O:17][C:18]([C:20]1[N:21]=[C:22]2[CH2:27][NH:26][CH2:25][CH2:24][N:23]2[CH:28]=1)=[O:19])[CH3:16]>C(Cl)Cl.CO>[CH2:15]([O:17][C:18]([C:20]1[N:21]=[C:22]2[CH2:27][N:26]([CH3:1])[CH2:25][CH2:24][N:23]2[CH:28]=1)=[O:19])[CH3:16] |f:2.3,4.5|

Inputs

Step One
Name
Quantity
3.44 mL
Type
reactant
Smiles
CCN(CC)CC
Name
Quantity
2.02 mL
Type
reactant
Smiles
C=O
Name
Quantity
1.78 g
Type
reactant
Smiles
[BH3-]C#N.[Na+]
Name
Quantity
5.2 g
Type
reactant
Smiles
Cl.C(C)OC(=O)C=1N=C2N(CCNC2)C1
Name
Quantity
75 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
stirred for 3.5 h under a nitrogen atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with 50% K2CO3 aq. The organic layer
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried (K2CO3)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure
WASH
Type
WASH
Details
the column was eluted with CHCl3-acetone (1/1˜1/2)

Outcomes

Product
Details
Reaction Time
3.5 h
Name
Type
product
Smiles
C(C)OC(=O)C=1N=C2N(CCN(C2)C)C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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